Product packaging for 4-Methyl-5,6-dihydroquinoline(Cat. No.:CAS No. 133092-25-8)

4-Methyl-5,6-dihydroquinoline

Cat. No.: B158966
CAS No.: 133092-25-8
M. Wt: 145.2 g/mol
InChI Key: HIVJVMNCXCNYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5,6-dihydroquinoline (CAS Number: 22514-60-9) is a high-purity dihydroquinoline derivative offered as a valuable chemical intermediate for research and development purposes. Compounds based on the dihydroquinoline scaffold are of significant interest in medicinal and organic chemistry due to their broad spectrum of potential biological activities . This structure serves as a key synthetic precursor and building block for the construction of more complex nitrogen-containing heterocycles . Researchers utilize this compound in the synthesis of novel molecules for various applications, including the development of pharmaceutical candidates and functional materials . As a specialized chemical, this compound provides a core structure that can be functionalized to explore new chemical space and develop compounds with tailored properties. This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N B158966 4-Methyl-5,6-dihydroquinoline CAS No. 133092-25-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133092-25-8

Molecular Formula

C10H11N

Molecular Weight

145.2 g/mol

IUPAC Name

4-methyl-5,6-dihydroquinoline

InChI

InChI=1S/C10H11N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h3,5-7H,2,4H2,1H3

InChI Key

HIVJVMNCXCNYCH-UHFFFAOYSA-N

SMILES

CC1=C2CCC=CC2=NC=C1

Canonical SMILES

CC1=C2CCC=CC2=NC=C1

Synonyms

Quinoline, 5,6-dihydro-4-methyl- (9CI)

Origin of Product

United States

Reaction Chemistry and Functional Transformations of 4 Methyl 5,6 Dihydroquinoline Derivatives

Oxidation Reactions Leading to Quinoline (B57606) Analogs

A primary transformation of the 5,6-dihydroquinoline (B3349889) core is its aromatization to the corresponding fully conjugated quinoline system. This oxidative dehydrogenation eliminates the two hydrogen atoms from the 5- and 6-positions, establishing a stable aromatic pyridine (B92270) ring. This process is analogous to the oxidation of 1,2,3,4-tetrahydroquinolines, for which numerous catalytic methods have been developed. organic-chemistry.org

Various catalytic systems are effective for this type of dehydrogenation. For instance, o-quinone-based catalysts, when used with a Co(salophen) cocatalyst, can efficiently facilitate the oxidation of tetrahydroquinolines to quinolines using ambient air as the oxidant at room temperature. acs.org Ruthenium complexes, such as [Ru(phd)₃]²⁺, have also demonstrated utility in the dehydrogenation of N-heterocycles. acs.org Furthermore, palladium supported on various materials is a well-established catalyst for the dehydrogenation of N-heterocyclic compounds, often exhibiting high activity and stability. researchgate.net It is anticipated that these methods would be readily applicable to 4-methyl-5,6-dihydroquinoline, likely under even milder conditions due to the pre-existing double bond, to yield 4-methylquinoline (B147181).

Catalyst SystemOxidantConditionsProduct
o-Quinone / Co(salophen)AirRoom Temperature4-Methylquinoline
[Ru(phd)₃]²⁺AirAmbient4-Methylquinoline
Palladium on Carbon (Pd/C)- (Acceptorless)High Temperature4-Methylquinoline

This table is illustrative of methods applied to analogous tetrahydroquinolines and their expected applicability to this compound.

Reduction Reactions to Tetrahydroquinoline Scaffolds

The reduction of this compound targets the C1=N imine and C4=C4a alkene functionalities within the heterocyclic ring to produce the corresponding 4-methyl-1,2,3,4-tetrahydroquinoline. This transformation is a critical step in accessing the saturated quinoline scaffold, which is a core component of many bioactive molecules. The reduction of quinolines often proceeds stepwise, with dihydroquinolines being key intermediates. nih.govgatech.edu

Catalytic hydrogenation is the most direct method for this reduction. A variety of heterogeneous catalysts based on noble metals such as platinum, palladium, rhodium, and ruthenium are highly effective for the hydrogenation of the pyridine ring in quinolines. researchgate.net For instance, Adams' platinum catalyst in acetic acid is a classic system for this transformation. gatech.edu Homogeneous catalysts, including cobalt-based complexes, have also been employed. Transfer hydrogenation offers a metal-free alternative, utilizing hydrogen donors like Hantzsch esters or ammonia (B1221849) borane (B79455) (H₃N·BH₃) in the presence of a catalyst to achieve reduction under mild conditions. nih.govacs.org A cobalt-amido cooperative catalyst, for example, can reduce dihydroquinolines to tetrahydroquinolines using H₃N·BH₃. nih.gov

Reduction MethodCatalyst/ReagentHydrogen SourceProduct
Catalytic HydrogenationAdams' Catalyst (PtO₂)H₂ gas4-Methyl-1,2,3,4-tetrahydroquinoline
Catalytic HydrogenationRuthenium NanoparticlesH₂ gas4-Methyl-1,2,3,4-tetrahydroquinoline
Transfer HydrogenationCobalt-amido complexH₃N·BH₃4-Methyl-1,2,3,4-tetrahydroquinoline
Transfer HydrogenationArylboronic AcidHantzsch Ester4-Methyl-1,2,3,4-tetrahydroquinoline

Derivatization and Functionalization of the Dihydroquinoline Nucleus

The benzene (B151609) ring of the dihydroquinoline nucleus is susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of this reaction are governed by the electronic properties of the annulated heterocyclic ring. The nitrogen atom, being part of an alicyclic amine structure (once reduced) or enamine-like system, acts as an electron-donating group. This activates the benzene ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions relative to the nitrogen atom's point of fusion, which correspond to the C-6 and C-8 positions.

A comprehensive study on the nitration of 1,2,3,4-tetrahydroquinoline (B108954) (THQ) provides a strong model for the reactivity of this compound. researchgate.net In that system, nitration with standard reagents like nitric acid in sulfuric acid leads to substitution primarily at the C-6 position, which is para to the nitrogen. researchgate.net Some C-8 substitution (ortho to the nitrogen) may also occur. This regioselectivity is a direct consequence of the stabilization of the cationic Wheland intermediate by the electron-donating nitrogen atom. Similarly, C6-alkylation of THQs has been achieved using para-quinone methides, further confirming the enhanced nucleophilicity of this position. rsc.org

ReactionReagentsMajor Product(s)
NitrationHNO₃ / H₂SO₄6-Nitro-4-methyl-5,6-dihydroquinoline
HalogenationBr₂ / FeBr₃6-Bromo-4-methyl-5,6-dihydroquinoline
Friedel-Crafts AcylationRCOCl / AlCl₃6-Acyl-4-methyl-5,6-dihydroquinoline

The nitrogen atom in the this compound scaffold possesses a lone pair of electrons and can act as a nucleophile, allowing for various N-functionalization reactions. Upon reduction to the tetrahydroquinoline state, the secondary amine nitrogen is readily alkylated or acylated. One-pot tandem procedures have been developed that first reduce a quinoline to a tetrahydroquinoline, which is then reductively alkylated in situ with an aldehyde and a hydrogen source like a Hantzsch ester. acs.org This demonstrates the accessibility and reactivity of the nitrogen atom for forming new C-N bonds.

Direct N-alkylation can be achieved using alkyl halides in the presence of a base. The nitrogen atom in the dihydroquinoline, being part of an enamine-like system, is expected to be sufficiently nucleophilic to participate in such reactions. Acylation with acyl chlorides or anhydrides would similarly yield N-acyl derivatives, which can serve to protect the nitrogen or introduce further functionality.

The methyl group at the C-4 position is not inert; its protons are allylic to the C4=C4a double bond, rendering them acidic and susceptible to deprotonation. This allows the methyl group to participate in condensation reactions. In the presence of a base or under acidic conditions that promote enamine/enol formation, the deprotonated methyl group can act as a nucleophile, attacking electrophiles such as aldehydes. wikipedia.org This reactivity is well-documented for 4-methylquinolines, which condense with benzaldehydes in acetic anhydride (B1165640) to form styryl derivatives. rsc.org This provides a powerful method for extending the carbon framework at the 4-position.

Furthermore, the allylic nature of the methyl group makes it a target for oxidation. While the dihydro- ring is prone to aromatization, selective oxidation of the methyl group on the related 4-methylquinoline scaffold can be achieved using reagents like selenium dioxide or hypervalent iodine compounds to yield the corresponding quinoline-4-carbaldehyde. researchgate.net With careful selection of reagents, similar transformations on the dihydroquinoline nucleus may be possible.

Reaction TypeReagentsFunctional Group Formed at C-4
CondensationAr-CHO, Ac₂O-CH=CH-Ar (Styryl)
OxidationSeO₂ (on quinoline analog)-CHO (Formyl)
OxidationPIDA / DMSO (on quinoline analog)-CHO (Formyl)

The partially saturated ring in this compound contains several reactive sites. The C1=N double bond (imine) is the site of reduction to the tetrahydroquinoline, as discussed previously. The C-5 position is allylic to the C4=C4a double bond, making its C-H bonds susceptible to radical or metal-catalyzed functionalization. rsc.org Oxidative allylic C-H functionalization is a known strategy for introducing new bonds at such positions, although it would compete with aromatization of the ring. nih.gov

Annulation and Fused Ring System Formation from Dihydroquinoline Intermediates

The dihydroquinoline scaffold, particularly derivatives of this compound, serves as a versatile platform for the construction of more complex, fused polycyclic heterocyclic systems. Through targeted functionalization of the dihydroquinoline core, annulation reactions can be employed to build additional rings, leading to novel molecular architectures with potential applications in medicinal chemistry and materials science. Key strategies involve the introduction of reactive functional groups onto the dihydroquinoline ring, which then participate in cyclization reactions to form fused pyrazole (B372694) or pyrimidine (B1678525) rings.

One prevalent strategy for forming fused ring systems is through the cyclization of appropriately substituted quinoline precursors. This often involves reactions with bifunctional reagents that lead to the formation of new heterocyclic rings fused to the quinoline framework. For instance, the synthesis of pyrimido[4,5-b]quinolines can be achieved from hydroquinoline derivatives that are functionalized with amino and carbonitrile groups at the C2 and C3 positions, respectively. nih.gov

Another important class of fused quinolines, the pyrazolo[3,4-b]quinolines, can be synthesized from 2-chloro-3-formylquinolines by reaction with hydrazine (B178648) or its derivatives. mdpi.com These methods highlight the importance of having suitable functional groups on the quinoline ring to facilitate the annulation process.

Synthesis of Fused Pyrazolo[3,4-b]quinolines

The construction of a pyrazole ring fused to the quinoline core is a common strategy to generate novel polycyclic heteroaromatics. A widely used method involves the reaction of a 2-chloro-3-formylquinoline intermediate with hydrazine hydrate. mdpi.com This reaction proceeds through a condensation and subsequent intramolecular cyclization to yield the pyrazolo[3,4-b]quinoline system. While the literature extensively covers this transformation starting from various substituted quinolines, the same principle can be applied to functionalized derivatives of this compound.

The general reaction scheme involves the initial formation of a hydrazone, followed by an intramolecular nucleophilic attack and elimination of hydrogen chloride to afford the aromatic fused system.

Table 1: Synthesis of Pyrazolo[3,4-b]quinolines from 2-Chloro-3-formylquinolines

Starting Material (Substituted 2-chloro-3-formylquinoline) Reagent Product Yield (%) Reference
2-Chloro-3-formylquinoline Hydrazine hydrate 1H-Pyrazolo[3,4-b]quinoline - mdpi.com
2-Chloro-benzo[g]quinoline-3-carbonitrile Hydrazine hydrate 1H-Benzo[g]pyrazolo[3,4-b]quinoline-3-ylamine - mdpi.com
3-Acetyl-2-chloroquinoline Hydrazine hydrate 3,4-Disubstituted-1H-pyrazolo[3,4-b]quinoline - mdpi.com

Yields are often reported as good to excellent in the literature, though specific percentages vary with substituents.

Synthesis of Fused Pyrimido[4,5-b]quinolines

The fusion of a pyrimidine ring to the quinoline scaffold to form pyrimido[4,5-b]quinolines is another significant transformation. These compounds can be synthesized from 2-amino-3-carbonitrile hydroquinoline precursors. nih.gov The annulation is typically achieved by reacting the amino-nitrile functionality with various one-carbon synthons like formamide (B127407) or by condensation with reagents such as urea (B33335) or thiourea. researchgate.netunar.ac.id

For example, the reaction of a 2-amino-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile derivative with thiourea, chloroacetyl chloride, phenyl isothiocyanate, or formamide leads to the formation of variously substituted pyrimido[4,5-b]quinolines. researchgate.net

Table 2: Synthesis of Pyrimido[4,5-b]quinoline Derivatives

Dihydroquinoline Precursor Reagent Fused Ring System Reference
2-Amino-3-carbonitrile hydroquinoline Thiourea Thioxo-dihydropyrimido[4,5-b]quinoline researchgate.net
2-Amino-3-carbonitrile hydroquinoline Chloroacetyl chloride Oxo-dihydropyrimido[4,5-b]quinoline researchgate.net
2-Amino-3-carbonitrile hydroquinoline Phenyl isothiocyanate Phenylimino-thioxo-dihydropyrimido[4,5-b]quinoline researchgate.net
2-Amino-3-carbonitrile hydroquinoline Formamide Aminopyrimido[4,5-b]quinoline researchgate.net
6-Aminouracil, Aromatic Aldehyde, 1,3-Diketone (Multicomponent) Pyrimido[4,5-b]quinoline rsc.org

These annulation strategies demonstrate the utility of dihydroquinoline intermediates in the synthesis of complex fused heterocyclic systems. The specific substitution pattern on the starting this compound derivative would dictate the precise conditions and reagents required for successful ring fusion.

Spectroscopic Techniques for Structural Elucidation and Characterization of 4 Methyl 5,6 Dihydroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of 4-Methyl-5,6-dihydroquinoline in solution. By analyzing the chemical shifts, coupling constants, and through-space correlations, a complete assignment of all proton and carbon signals can be achieved. While specific experimental data for this compound is not widely published, the expected spectral features can be reliably predicted based on the known values for quinoline (B57606) derivatives and related heterocyclic systems.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic, vinylic, aliphatic, and methyl protons. The aromatic protons on the benzene (B151609) ring (H-7, H-8) would appear in the downfield region, typically between 7.0 and 8.0 ppm, exhibiting characteristic splitting patterns based on their coupling. The vinylic proton (H-3) on the dihydropyridine (B1217469) ring is expected to be a singlet or a finely split multiplet around 6.0-6.5 ppm. The aliphatic protons at positions C-5 and C-6 would appear as triplets in the upfield region (2.5-3.5 ppm). The methyl group protons (4-CH₃) would present as a sharp singlet, typically around 2.0-2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The aromatic carbons of the benzene ring would resonate in the 120-150 ppm range. The quaternary carbons (C-4a, C-8a) would also be found in this region but can be distinguished using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The olefinic carbons of the dihydropyridine ring (C-3, C-4) are expected around 110-140 ppm. The aliphatic carbons (C-5, C-6) will be significantly shielded, appearing in the upfield region of 20-40 ppm. The methyl carbon (4-CH₃) is anticipated to be the most shielded, with a chemical shift around 15-25 ppm.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for unambiguous assignments. A COSY spectrum would reveal the coupling network between adjacent protons, for instance, confirming the connectivity between the aliphatic protons at C-5 and C-6. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D-NMR technique is crucial for determining the spatial proximity of protons. For this compound, a NOESY spectrum would show cross-peaks between protons that are close in space, even if they are not directly bonded. A key expected correlation would be between the protons of the methyl group (4-CH₃) and the vinylic H-3 proton, as well as the aliphatic protons at C-5, confirming their relative positions on the dihydropyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2~8.0-8.2 (d)~145-150
3~6.3-6.5 (s)~120-125
4-~135-140
4-CH₃~2.2-2.4 (s)~18-22
4a-~128-132
5~2.8-3.0 (t)~25-30
6~2.6-2.8 (t)~22-26
7~7.0-7.2 (m)~125-128
8~7.3-7.5 (d)~127-130
8a-~145-148

Vibrational Spectroscopy (Fourier Transform Infrared, FT-Raman)

Fourier Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring stretching vibrations, particularly the symmetric "ring breathing" mode, often give rise to a strong and sharp band in the Raman spectrum, which is expected around 1000 cm⁻¹. The C=C and C=N stretching vibrations are also Raman active and would appear in the 1450-1650 cm⁻¹ region. Due to the non-polar nature of many of the C-C and C-H bonds, FT-Raman can be particularly useful for observing skeletal vibrations that may be weak in the IR spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound.
Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted FT-Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3050-31003050-3100
Aliphatic C-H Stretch2850-29602850-2960
C=N Stretch1620-16501620-1650
Aromatic C=C Stretch1580-1610, 1450-15001580-1610, 1450-1500
CH₂ Scissoring~1465~1465
CH₃ Bending~1380, ~1450~1380, ~1450
Aromatic Ring BreathingWeak~1000 (Strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with its conjugated system. The presence of the benzene ring fused to the dihydropyridine ring creates an extended π-system. One would expect to observe strong absorption bands in the UV region, likely between 200 and 400 nm. The main absorption maxima (λ_max) would correspond to the electronic transitions within the quinoline-like chromophore. The exact position and intensity of these bands are sensitive to the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals involved in the transitions.

Mass Spectrometry (MS, LC/MS, MALDI-TOF-MS, EI-MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

Molecular Formula and Weight: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺ or [M+H]⁺). For this compound (C₁₀H₁₁N), the expected exact mass is approximately 145.0891 g/mol . This precise measurement allows for the unambiguous determination of the molecular formula.

Fragmentation Analysis (EI-MS): In Electron Ionization Mass Spectrometry (EI-MS), the molecule is fragmented in a predictable manner. The fragmentation pattern for this compound is expected to be influenced by the stability of the heterocyclic ring system. A prominent molecular ion peak (M⁺) at m/z 145 would be expected. A key fragmentation pathway for related tetrahydroquinolines involves a retro-Diels-Alder (RDA) reaction, although this may be less favorable in the dihydro system. A more likely primary fragmentation would be the loss of a methyl radical (•CH₃) from the molecular ion, leading to a stable fragment ion at m/z 130 ([M-15]⁺). Subsequent loss of small neutral molecules like HCN (m/z 27) from the quinoline ring system is also a common fragmentation pathway for this class of compounds.

LC/MS: Liquid Chromatography-Mass Spectrometry (LC/MS) is used for the analysis of complex mixtures and to confirm the molecular weight of the purified compound using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). In this case, LC/MS would primarily show the protonated molecule [M+H]⁺ at m/z 146.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound.
m/zProposed FragmentSignificance
145[C₁₀H₁₁N]⁺Molecular Ion (M⁺)
144[M-H]⁺Loss of a hydrogen radical
130[M-CH₃]⁺Loss of a methyl radical
117[M-C₂H₄]⁺Loss of ethene via rearrangement

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. nih.gov This technique yields bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule in the solid state.

For this compound, a successful single-crystal X-ray diffraction study would provide unambiguous proof of its structure. bohrium.com It would confirm the planarity of the benzene ring and the conformation of the partially saturated dihydropyridine ring, which is likely to adopt a half-chair or boat-like conformation to minimize steric strain. msu.ru Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonding (if applicable) or π-π stacking, which govern the solid-state properties of the compound. msu.ru

Computational and Theoretical Chemistry Studies of 4 Methyl 5,6 Dihydroquinoline and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the structural and electronic characteristics of quinoline (B57606) derivatives. These calculations provide a theoretical framework for interpreting experimental data and predicting molecular behavior.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For analogs of 4-Methyl-5,6-dihydroquinoline, such as 4-hydroxyquinolone derivatives, DFT calculations using the B3LYP method with a 6-31G(d,p) basis set have been employed to optimize molecular geometries in the gas phase. nih.gov Similarly, the structures of various quinoline-4-carboxylate (B1235159) derivatives have been optimized to compare with experimental X-ray crystallography data, showing good agreement. nih.gov

Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. In the case of the partially saturated dihydropyridine (B1217469) ring in this compound, this analysis is crucial for understanding its flexibility. For instance, in a pyrazolo[3,4-g]isoquinoline derivative, a puckering analysis of a dihydro-like ring revealed a boat conformation. acs.org For substituted tetrahydroisoquinolines, molecular mechanics calculations have been used to explore the conformational space, finding that the heterocyclic ring typically prefers a half-chair conformation. nih.gov These studies indicate that the dihydroquinoline core can adopt specific low-energy conformations that are critical for its interactions and reactivity.

Interactive Table: Example of Optimized Geometrical Parameters for a Dihydroquinoline Analog Click on the headers to sort the data.

ParameterBond/AngleCalculated Value (DFT)Experimental Value (X-ray)
Bond LengthC2-N11.37 Å1.36 Å
Bond LengthC4-C4a1.42 Å1.41 Å
Bond AngleC2-N1-C8a117.5°117.3°
Bond AngleN1-C2-C3123.1°123.4°
Dihedral AngleC4-C4a-C5-C6-15.2°-14.8°
Note: Data is representative of typical values found in computational studies of quinoline analogs.

The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. wuxibiology.comnih.gov

For quinoline itself, DFT calculations have determined the HOMO-LUMO energy gap to be approximately 4.83 eV. scirp.org In studies of various quinoline derivatives, the HOMO and LUMO orbitals are often found to be distributed across the entire quinoline ring system. mdpi.comresearchgate.net The introduction of different substituents can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic behavior and reactivity. wuxibiology.com

Natural Bond Orbital (NBO) analysis provides further detail on the electronic structure by studying charge distribution and interactions between orbitals. ut.ac.ir This analysis can reveal hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from filled (donor) to empty (acceptor) orbitals. In a pyrazolo[3,4-g]isoquinoline derivative, NBO calculations were used to study intramolecular noncovalent interactions. acs.org These studies help in understanding the nature of chemical bonds and the underlying electronic factors that dictate molecular geometry and stability.

Interactive Table: Frontier Molecular Orbital Energies for Quinoline Analogs Click on the headers to sort the data.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
Quinoline-6.646-1.8164.830 scirp.org
Schiff Base Analog 1-0.267-0.1810.086 nih.gov
Quinolin-8-yl 4-chlorobenzoate-6.83-1.964.87 mdpi.com
Note: Values can vary significantly based on the specific analog and computational method used.

Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, researchers can assign specific spectral peaks to the motions of particular atoms or functional groups.

DFT calculations, often using the B3LYP functional, have been successfully applied to predict the vibrational spectra of quinoline analogs. For 6-methyl-1,2,3,4-tetrahydroquinoline, DFT calculations with a B3LYP/6-311+G(**) basis set provided a full interpretation of its solid-phase FTIR and Raman spectra. nih.gov A close agreement between observed and calculated frequencies was achieved after applying scaling factors to account for systematic errors in the calculations. nih.gov Similar studies on 2-, 4-, and 6-methylquinoline (B44275) have also been performed, where calculated harmonic and anharmonic vibrational frequencies were correlated with experimental data. researchgate.net These analyses provide a detailed picture of the molecular vibrations and confirm the structural assignments of the molecules.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state, or crystal packing, is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial as they influence physical properties such as melting point, solubility, and stability.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov It maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts between neighboring molecules. The surface can be color-coded based on properties like d_norm, which highlights regions of significant intermolecular contact. nih.gov

Hydrogen bonds and π-stacking are two of the most important noncovalent interactions that direct the supramolecular assembly of aromatic molecules like quinoline derivatives. nih.govnih.gov Hydrogen bonds are strong, directional interactions involving a hydrogen atom and an electronegative atom like oxygen or nitrogen. In the crystal structures of many quinoline analogs, C—H···O and N—H···O hydrogen bonds are frequently observed, often forming extensive networks that stabilize the crystal lattice. nih.govnih.gov

Energy Framework Analysis

Energy framework analysis is a computational method used to investigate the intermolecular interactions within a crystal lattice, providing a quantitative and visual understanding of the forces that govern crystal packing. This analysis, often performed using software like CrystalExplorer, calculates the interaction energies between a central molecule and its nearest neighbors. These energies are typically partitioned into electrostatic, polarization, dispersion, and exchange-repulsion components, calculated using quantum mechanical models such as CE-B3LYP/6-31G(d,p). researchgate.net

This method allows researchers to understand the contribution of various types of non-covalent interactions, such as π-π stacking, hydrogen bonds, and van der Waals forces, which are crucial in the fields of crystal engineering and materials science. acs.org For example, in the analysis of a methyl quinoline-4-carboxylate derivative, stacking interactions were found to have the largest interaction energies, superior to those of weak hydrogen bonds. nih.gov

Table 1: Representative Intermolecular Interaction Energies for a Dihydroquinoline Analog (Note: Data is illustrative and based on published values for structurally related quinoline derivatives.)

Interaction PairEnergy ComponentCalculated Value (kJ/mol)
Molecule A ↔ Molecule B (π-stacking)Electrostatic-15.2
Dispersion-66.2
Repulsion+28.1
Total -45.8
Molecule A ↔ Molecule C (H-bonding)Electrostatic-25.0
Dispersion-22.5
Repulsion+19.3
Total -22.4
Molecule A ↔ Molecule D (van der Waals)Electrostatic-5.1
Dispersion-18.7
Repulsion+9.5
Total -12.4

This interactive table is based on data reported for analogous compounds in the literature. researchgate.netnih.gov

Mechanistic Insights from Computational Studies

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. For the synthesis of dihydroquinolines and their derivatives, DFT calculations can map the entire potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. researchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding reaction feasibility, rates, and selectivity. researchgate.netnih.gov

For instance, DFT has been used to investigate the Rh/acid-catalyzed synthesis of 1,2-dihydroquinolines. researchgate.net Such studies can reveal the precise role of the catalyst, explain observed regioselectivity, and clarify multi-step reaction pathways, such as a retro-Mannich type ring-opening followed by an intramolecular Povarov reaction. researchgate.net By modeling different potential pathways, computational analysis can distinguish between concerted and stepwise mechanisms, often finding that stepwise processes involving distinct intermediates are energetically more favorable.

These theoretical insights are invaluable for optimizing reaction conditions, designing more efficient catalysts, and predicting the outcomes of new synthetic strategies for obtaining complex heterocyclic scaffolds like dihydroquinolines. nih.gov

Table 2: Key Parameters from a DFT Study of a Dihydroquinoline Synthesis Step (Note: This table presents typical data obtained from DFT calculations on related reaction mechanisms.)

ParameterReactant ComplexTransition State (TS)Intermediate
Relative Energy (kcal/mol) 0.0+18.5-5.2
Key Bond Distance (Å) C-N: 2.85C-N: 2.15C-N: 1.48
Imaginary Frequency (cm⁻¹) N/A-355.2N/A

This interactive table illustrates how DFT calculations can characterize a reaction step. The negative imaginary frequency confirms the structure as a true transition state.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can generate a trajectory that describes how the positions and velocities of particles evolve over time. This provides a dynamic picture of molecular behavior, which is crucial for understanding the function of biologically active molecules like dihydroquinoline derivatives.

In the context of drug design and medicinal chemistry, MD simulations are frequently used to investigate the stability of a ligand (such as a dihydroquinoline derivative) when bound to a biological target, like an enzyme or receptor. Starting from a docked pose obtained from molecular docking, an MD simulation can assess whether the ligand remains stably bound in the active site over a period of nanoseconds or microseconds.

These simulations provide detailed information on conformational changes in both the ligand and the protein, the dynamics of key intermolecular interactions (e.g., hydrogen bonds), and can be used to calculate binding free energies. Such studies help validate docking results and provide a more realistic model of the ligand-receptor complex in a solvated environment, offering critical insights for the development of new therapeutic agents.

Table 3: Typical Output from an MD Simulation of a Ligand-Protein Complex (Note: Data is representative of simulations performed on quinoline analogs targeting proteins.)

Simulation ParameterValue/Observation
Simulation Time 100 ns
System Dihydroquinoline analog in complex with EGFR kinase
Root Mean Square Deviation (RMSD) of Ligand Stable, fluctuating around 1.5 Å after initial equilibration
Key Hydrogen Bonds Maintained for > 85% of the simulation time
Binding Free Energy (MM/PBSA) -45.2 ± 3.5 kcal/mol

This interactive table summarizes key metrics from a typical MD simulation, indicating a stable binding interaction.

Advanced Applications of 4 Methyl 5,6 Dihydroquinoline As a Synthetic Intermediate and Precursor

Precursor for Chiral N-Heterocyclic Alkaloids and Diamines

The dihydroquinoline scaffold is fundamental in the enantioselective synthesis of various biologically active chiral N-heterocyclic alkaloids and diamines. Although research often focuses on the broader class of dihydroquinolines, the principles are directly applicable to the 4-methyl derivative. A prominent strategy involves the catalytic asymmetric alkynylation of quinolone derivatives to produce highly enantioenriched 2-alkynylated dihydroquinolines. nih.govresearchgate.net These intermediates are then converted into a range of valuable targets.

For instance, using copper bis(oxazoline) catalysis, 4-siloxyquinolinium triflates undergo alkynylation to yield dihydroquinoline products with high enantiomeric excess (ee). nih.govacs.org The resulting alkynylated dihydroquinolines can be transformed into complex alkaloids. One notable example is the synthesis of a difluorinated analogue of cuspareine (B12725082), an alkaloid found in the bark of trees from the Galipea genus. acs.org The synthesis starts with a prepared dihydroquinoline which, after a hydrogenative transesterification and reduction with lithium aluminum hydride, yields the target cuspareine analogue. acs.org

Furthermore, these chiral dihydroquinoline intermediates can be diastereoselectively converted into indolines, which are prominent motifs in many biological alkaloids. nih.gov They also serve as precursors for chiral 1,2-diamines and seven-membered heterocycles through selective hydrogenation and further transformations. acs.org The development of efficient catalytic systems, such as those using chiral ruthenium complexes or binary gold/ruthenium systems, has enabled the one-pot synthesis of enantioenriched benzo-fused N-heterocycles from anilino-alkynes, proceeding through a dihydroquinoline intermediate. dicp.ac.cn

Target Molecule/ClassPrecursor TypeCatalytic SystemKey TransformationEnantiomeric Excess (ee)
Di-fluorinated Cuspareine Analogue2-Alkynylated DihydroquinolinePd/C, LiAlH₄Hydrogenative transesterification, Reduction89% ee acs.org
Chiral Indolines2-Alkynylated DihydroquinolineNot specifiedDiastereoselective conversion97% ee (precursor) nih.gov
Chiral 1,2-Diamines2-Alkynylated DihydroquinolinePd/CSelective hydrogenationNot specified acs.org
(-)-AngustureineAnilino-alkyneChiral Ruthenium ComplexIntramolecular Hydroamination / Asymmetric Hydrogenation>98% ee dicp.ac.cn

Scaffold for Complex Polycyclic Systems (e.g., pyridoacridines)

The 4-methyl-5,6-dihydroquinoline core serves as a valuable scaffold for constructing complex, fused polycyclic systems, most notably pyridoacridines. Pyridoacridines are a class of marine alkaloids known for their significant biological activities, including cytotoxicity against tumor cells. The synthesis of the pyrido[2,3-c]acridine ring system, for example, can be achieved starting from quinoline (B57606) derivatives that are structurally related to this compound. rsc.org

A common synthetic strategy involves the reaction of a tetrahydropyridinone (a close relative of the dihydroquinoline scaffold) with an anthranilonitrile or anthranilic acid ester. rsc.org This process typically proceeds through the formation of an imine, followed by a base-catalyzed intramolecular cyclization and subsequent aromatization to yield the final tetracyclic pyridoacridine system. rsc.org The use of a one-pot method where the intermediate imine is not isolated has proven to be efficient. rsc.org

Another approach involves a palladium(0)-catalyzed Suzuki cross-coupling reaction of a 4-chloroquinoline (B167314) with an arylboronic acid, followed by an intramolecular nitrene insertion to form the pyrido[2,3,4-kl]acridine ring system. researchgate.net While these examples may start from quinolines or quinolinones, the dihydroquinoline intermediate is often implicated in the reaction mechanism or represents a key reducible precursor to the final aromatic system. ub.edu The strategic placement of the methyl group on the dihydroquinoline ring can influence the regioselectivity of subsequent annulation reactions, guiding the formation of specific isomers of the complex polycyclic product.

Role in the Synthesis of Pharmaceutical Intermediates

The dihydroquinoline nucleus is a "privileged structure" in medicinal chemistry, frequently appearing in the core of various therapeutic agents. Consequently, this compound and its derivatives are important intermediates in the synthesis of molecules destined for pharmaceutical applications. beilstein-journals.orgnih.gov These scaffolds are used to build more elaborate molecules that act as precursors to final active pharmaceutical ingredients (APIs).

A key example lies in the synthesis of carbonic anhydrase inhibitors like dorzolamide (B1670892), a drug used to treat glaucoma. The synthesis of dorzolamide involves a key chiral intermediate, (4R,6S)-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide. google.comgoogle.com The stereochemistry of this intermediate is crucial for the drug's efficacy. The synthesis of such chiral hydroxysulfones can be achieved through stereoselective reduction of a ketone precursor, a structure that can be derived from pathways involving heterocyclic building blocks like substituted dihydroquinolines. google.com The structural features of this compound make it a suitable starting point for creating such bicyclic thienothiopyran systems through multi-step synthetic sequences.

The versatility of the dihydroquinoline ring allows for its incorporation into a wide range of drug candidates, including antimalarial, antibacterial, and anticancer agents. nih.gov For example, new dihydroquinoline derivatives fused with the natural benzoquinone embelin (B1684587) have been synthesized and shown to possess cardioprotective activity, acting as intermediates toward potentially new therapeutic agents. nih.gov

Pharmaceutical Intermediate/TargetKey Synthetic StrategyRelevance of Dihydroquinoline Scaffold
Dorzolamide (glaucoma drug)Stereoselective reduction of a ketone precursor to a chiral hydroxysulfone. google.comgoogle.comThe core heterocyclic structure is related to dihydroquinoline, making it a potential starting block.
Cardioprotective AgentsFusion of dihydroquinoline with natural products like embelin. nih.govActs as the core heterocyclic scaffold providing the base for further functionalization.
Quinolone Antibiotics (e.g., Moxifloxacin)Intramolecular base-catalyzed nucleophilic aromatic substitution. beilstein-journals.orgDihydroquinolines are partially saturated analogues and key intermediates in the synthesis of the quinolone core.

Ligand Design and Coordination Chemistry (dihydroquinoline-based ligands)

The dihydroquinoline framework, containing a nitrogen donor atom and a modifiable backbone, is an excellent platform for designing ligands for coordination chemistry. These ligands can form stable complexes with a variety of metal ions, leading to materials with interesting catalytic, magnetic, or photophysical properties. uni-wuerzburg.de

Research has demonstrated the synthesis of coordination polymers using ligands derived from dihydroquinoline structures. For example, a ligand based on 2-oxo-1,2-dihydroquinoline-3-carbaldehyde has been used to create a novel water-soluble cobalt(II) coordination polymer. rsc.org In this complex, the ligand coordinates to the Co(II) center through oxygen and nitrogen atoms and bridges to an adjacent metal center, forming a one-dimensional polymeric chain. rsc.org Similarly, copper(II) complexes have been synthesized with thiosemicarbazone ligands derived from 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. mdpi.com In these complexes, the substituted thiosemicarbazones act as tridentate ligands, coordinating to the copper center through oxygen, nitrogen, and sulfur atoms. mdpi.com

The ability to easily substitute the dihydroquinoline ring allows for fine-tuning of the ligand's electronic and steric properties. This tunability is crucial for controlling the geometry and reactivity of the resulting metal complex. uni-wuerzburg.de The 4-methyl group in this compound can provide steric influence that affects the coordination sphere of the metal center, potentially leading to unique catalytic activities or structural motifs.

Intermediate for Fluorescent Scaffolds

Dihydroquinolines, including this compound, have emerged as valuable intermediates for the development of novel fluorescent scaffolds. nih.govbeilstein-journals.org These heterocyclic systems can form the core of fluorophores that are useful in chemical sensing and biological imaging. researchgate.net

A key principle in designing these fluorophores is the coupling of the electron-donating dihydroquinoline scaffold with an electron-accepting chemical group. beilstein-journals.org This donor-acceptor architecture often leads to compounds with strong fluorescence properties. A versatile quinolin-2-one intermediate, which can be readily reduced to a dihydroquinoline, has been used to create highly lipophilic and fluorescent molecules. beilstein-journals.org

Specifically, dihydroquinolines have been synthesized and identified for the first time as promising scaffolds for the fluorescence-based detection of hydroxyl radicals (•OH), which are highly reactive and biologically significant species. nih.govresearchgate.net One such synthetic dihydroquinoline demonstrated sensitive and selective detection of •OH and was successfully applied to intracellular fluorescence imaging. This highlights the potential of the dihydroquinoline core to be developed into advanced fluorescent probes with tunable photophysical properties for various bioanalytical applications. nih.gov

Mechanistic Elucidation of Reactions Involving 4 Methyl 5,6 Dihydroquinoline

Investigation of Catalytic Cycles (e.g., cobalt-amido cooperative catalysis, carbonyl-olefin metathesis)

Cobalt-Amido Cooperative Catalysis

A significant advancement in the synthesis of 1,2-dihydroquinolines, including 4-methyl-1,2-dihydroquinoline, is the use of cobalt-amido cooperative catalysis for partial transfer hydrogenation. This method employs a specific cobalt(II) complex, Cp*Co(Ph₂PC₆H₃MeNH), and ammonia (B1221849) borane (B79455) (H₃N·BH₃) as a dihydrogen source to achieve highly regioselective 1,2-addition to the quinoline (B57606) core at room temperature. The process is notable for its high efficiency and control, preventing over-reduction to tetrahydroquinolines.

The proposed catalytic cycle, supported by Density Functional Theory (DFT) calculations, begins with the activation of ammonia borane by the cobalt-amido complex. This occurs via a concerted proton transfer/hydride transfer step, generating a cobalt(II)-hydride species (Intermediate B). The quinoline substrate then coordinates to this intermediate (Intermediate C). A subsequent proton transfer from the ligand's amino group to the quinoline nitrogen, along with electron transfer from the Co(II) center, takes place. Finally, the amido group assists the transfer of a hydride from the Co(III)-H center to the C2 position of the quinoline ring, yielding the 1,2-dihydroquinoline (B8789712) product and regenerating the cobalt catalyst for the next cycle. This cooperative action between the metal center and the amido ligand is key to the precise dihydrogen transfer to the N=C bond of the substrate.

Carbonyl-Olefin Metathesis

Another powerful catalytic strategy for synthesizing the dihydroquinoline framework is the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM). This approach transforms N-prenylated 2-aminobenzaldehydes into 1,2-dihydroquinolines. While traditional quinoline syntheses often require harsh conditions, this method operates under milder, selective catalysis.

The catalytic cycle for this transformation is proposed to involve a [3+2] cycloaddition and cycloreversion mechanism. The cycle initiates with the condensation of the hydrazine (B178648) catalyst with the aldehyde substrate to form a reactive azomethine imine intermediate. This 1,3-dipole then undergoes a [3+2] cycloaddition with the olefin moiety within the same molecule to form a bicyclic intermediate. A subsequent cycloreversion step releases the 1,2-dihydroquinoline product and regenerates the hydrazine catalyst. Stoichiometric studies have allowed for the isolation and characterization of the bicyclic pyrazolidine (B1218672) intermediate, confirming the proposed pathway.

Reaction Kinetics and Thermodynamics

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For the cobalt-catalyzed partial transfer hydrogenation of 6-methylquinoline (B44275) (an isomer of 4-methylquinoline), the reaction exhibits first-order kinetics with respect to the catalyst concentration.

Kinetic investigations of hydride transfer reactions between various nitrogen heteroaromatic cations and dihydro-derivatives, including dihydroquinolines, have revealed kinetic saturation effects. This phenomenon, where the observed pseudo-first-order rate constant plateaus at high reactant concentrations, is consistent with a mechanism involving the rapid, pre-equilibrium formation of a 1:1 association complex between the hydride donor and acceptor before the rate-determining hydride transfer step. The linearity of double reciprocal plots (1/k_obs vs. 1/[Reactant]) supports this complex-formation model.

In the context of hydrazine-catalyzed RCCOM, kinetic comparisons between nitrogen-containing substrates (leading to dihydroquinolines) and their oxygen-containing analogs (leading to chromenes) have been made. For the N-prenyl-2-aminobenzaldehyde substrate, the initial [3+2] cycloaddition step to form the pyrazolidine intermediate is slower than for its oxygen-containing counterpart. Conversely, the subsequent cycloreversion step to yield the final 1,2-dihydroquinoline product is significantly more facile and occurs at a faster rate.

Theoretical studies have also been employed to predict the activation free energies (ΔG‡) for various hydride transfer reactions involving dihydroquinoline derivatives, providing thermodynamic data that complements experimental kinetic findings.

Table 1: Kinetic Data for Cobalt-Catalyzed Transfer Hydrogenation of 6-Methylquinoline This table presents kinetic data for the transformation of 6-methylquinoline to 6-methyl-1,2-dihydroquinoline, a reaction analogous to that of 4-methylquinoline (B147181).

ParameterValueConditionsSource
Kinetic Order in CatalystFirst-orderConstant [6-methylquinoline] and [H₃N∙BH₃]
Observed Rate Constant (k_obs)4 M⁻¹ min⁻¹25 °C in THF-d₈

Characterization of Reaction Intermediates

The direct observation and characterization of transient intermediates are fundamental to confirming a proposed reaction mechanism.

In the cobalt-amido cooperative catalytic cycle, DFT calculations have been used to propose the structures of key intermediates. These include:

Intermediate A: The initial complex formed between the catalyst and ammonia borane.

Intermediate B: A cobalt(II)-hydride species formed after the activation of ammonia borane.

Intermediate C: The complex resulting from the coordination of the quinoline substrate to the cobalt-hydride species.

Intermediate D: An intermediate featuring a hydrogen bond between the amido site and the quinoline nitrogen, which facilitates the final hydride transfer.

For the hydrazine-catalyzed RCCOM, a crucial bicyclic pyrazolidine intermediate has been successfully isolated and characterized. The reaction of N-tosyl-N-prenyl-2-aminobenzaldehyde with a stoichiometric amount of a hydrazine catalyst salt led to the formation of the cycloadduct. Its structure was unequivocally confirmed by single-crystal X-ray analysis, providing strong evidence for the proposed [3+2] cycloaddition pathway.

In other reactions, intermediates are often inferred from the reaction products or trapping experiments. For instance, in a modified Combes reaction, a 1,4-dihydroquinoline (B1252258) intermediate is proposed to form from the reaction of 4-methylquinoline with acetic anhydride (B1165640), which then proceeds to the final product. Similarly, in certain nickel-catalyzed functionalizations of quinolines, 1,4-dihydroquinolines are proposed as intermediates that form via the 1,4-addition of a nickel hydride species to the quinoline ring.

Influence of Substituents and Reaction Conditions on Pathway Selectivity

The outcome and efficiency of chemical reactions involving the quinoline scaffold are highly sensitive to both the substitution pattern on the ring and the specific reaction conditions employed.

Influence of Substituents:

Steric Effects: In the cobalt-catalyzed transfer hydrogenation, a methyl group at the 2-position of quinoline completely inhibits the reaction, likely due to steric hindrance around the nitrogen and the C2 position, which is the site of hydrogenation. In contrast, substituents at the 4-position, such as methyl, phenyl, or bromo groups, are well-tolerated. Similarly, in hydrazine-catalyzed RCCOM, a methyl group at the 8-position of the N-prenylated 2-aminobenzaldehyde (B1207257) substrate leads to a very poor yield of the dihydroquinoline product, a result attributed to severe steric clashes during the key cycloaddition step.

Electronic Effects: In the synthesis of quinoline derivatives, the electronic nature of substituents often plays a key role. For example, in the synthesis of quinoline-embelin derivatives, aldehydes bearing electron-withdrawing groups (e.g., 4-nitro) generally provide better yields than those with electron-donating groups (e.g., 3,4-dimethoxy). This suggests that the electrophilicity of the carbonyl carbon is important in the rate-determining step. Conversely, in other reactions, electron-donating groups can enhance reactivity by increasing the nucleophilicity of the reacting species.

Influence of Reaction Conditions:

Solvent: The choice of solvent can dramatically alter reaction outcomes. In the cobalt-catalyzed hydrogenation of 4-methylquinoline, switching the solvent from toluene (B28343) to THF resulted in a significant increase in yield and reaction rate, with the reaction going to near completion in THF within 3 hours, compared to a 36% yield in 4 hours in toluene. In the optimization of RCCOM, isopropanol (B130326) was found to be the most effective solvent, minimizing side reactions like acetal (B89532) formation that were observed in methanol (B129727) and ethanol.

Catalyst and Reagents: The type and loading of the catalyst are critical. Control experiments for the cobalt-catalyzed system confirmed that no reaction occurs in the absence of the cobalt complex. Furthermore, catalyst loading could be reduced to as low as 0.5 mol% while still achieving a 95% isolated yield of 4-methyl-1,2-dihydroquinoline. In other synthetic methods, screening various Lewis acid catalysts (e.g., InCl₃, FeCl₃, AgOTf) showed that AgOTf gave the best yields for a particular dihydroquinoline synthesis.

Temperature: Temperature can affect both reaction rate and selectivity. For the RCCOM reaction, good conversion and yield were obtained at 80 °C, and while the reaction could also be performed at 120 °C, both conversion and yield were somewhat lower over the same time frame.

Future Directions and Emerging Research Avenues in 4 Methyl 5,6 Dihydroquinoline Chemistry

Development of Highly Selective and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) and its derivatives has traditionally relied on classic methods that often involve harsh conditions, expensive starting materials, and the generation of significant waste. researchgate.net The future of synthesizing 4-Methyl-5,6-dihydroquinoline lies in the adoption of green chemistry principles to develop routes that are not only efficient but also environmentally benign.

Key research focuses in this area include:

Microwave-Assisted Synthesis: The application of microwave irradiation as an alternative energy source can dramatically reduce reaction times and improve yields in heterocyclic synthesis. researchgate.net Future work will likely involve developing microwave-assisted protocols for the cyclization and functionalization steps leading to this compound, potentially under solvent-free conditions to further enhance the green credentials of the synthesis. researchgate.netresearchgate.net

Eco-Friendly Catalysts: There is a growing emphasis on replacing hazardous and expensive catalysts with renewable and eco-friendly alternatives. researchgate.net Research is anticipated to explore the use of solid acid catalysts, reusable magnetic nanoparticles, and biocatalysts to mediate the formation of the dihydroquinoline core, improving atom economy and simplifying purification processes. researchgate.netresearchgate.net

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step, aligning perfectly with the goals of sustainable chemistry. researchgate.net Designing novel MCRs that assemble this compound from simple, readily available precursors would represent a significant advance in efficiency and sustainability. researchgate.net

Sustainable Strategy Potential Advantage for this compound Synthesis Relevant Research Area
Microwave IrradiationFaster reaction rates, higher yields, reduced energy consumption. researchgate.netGreen Chemistry, Process Intensification
Reusable CatalystsLower environmental impact, reduced cost, simplified product isolation. researchgate.netHeterogeneous Catalysis, Nanotechnology
Multicomponent ReactionsHigh atom economy, operational simplicity, rapid access to derivatives. researchgate.netDomino Reactions, Organic Synthesis

Exploration of Novel Reactivity Patterns and Transformations

While the basic scaffold of this compound is known, its full reactive potential remains largely unexplored. Future research will focus on uncovering and harnessing novel reactivity patterns to access a wider range of functionalized derivatives.

Emerging avenues for exploration include:

Domino Reactions: The development of domino or cascade reactions starting from Morita-Baylis-Hillman (MBH) acetates has proven effective for creating highly substituted dihydroquinolines. nih.gov Applying this methodology could provide a streamlined route to complex analogues of this compound, where multiple bonds are formed in a single, orchestrated sequence. nih.gov

Divergent Synthesis: Strategies that allow for the selective synthesis of different structural scaffolds from a common precursor are highly valuable. acs.org Future work could focus on developing Lewis base-catalyzed switchable annulations using derivatives of this compound, enabling divergent access to various heterocyclic frameworks. acs.org

C-H Bond Functionalization: Direct functionalization of carbon-hydrogen bonds is a cornerstone of modern synthetic chemistry, offering a more atom-economical approach to creating new derivatives. Research into the selective C-H activation of the dihydroquinoline core or the methyl group would open up new pathways for introducing diverse functional groups without the need for pre-functionalized substrates.

Advanced Spectroscopic and In Situ Monitoring Techniques

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic routes and discovering new transformations. The application of advanced analytical techniques is poised to provide unprecedented insight into the chemistry of this compound.

Future research will likely incorporate:

In Situ Monitoring: Techniques such as time-resolved Raman spectroscopy and Powder X-ray Diffraction (PXRD) allow for the real-time monitoring of reactions as they occur. researchgate.net Applying these methods to the synthesis of this compound could help identify reaction intermediates, understand the influence of reaction conditions on kinetics, and optimize processes like mechanochemical synthesis. researchgate.net

Advanced NMR Spectroscopy: Two-dimensional and variable-temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating complex structures and dynamic processes in solution. tennessee.edu These techniques could be employed to study the conformational dynamics of the partially saturated ring in this compound and to characterize the precise mechanism of catalytic cycles involved in its synthesis. tennessee.edu

Mass Spectrometry: High-resolution mass spectrometry coupled with techniques like liquid chromatography (LC/MS) is essential for confirming the structures of newly synthesized compounds and identifying byproducts. nih.gov Its application will be critical in analyzing the complex mixtures that can arise from the exploration of novel reactivity. nih.gov

Technique Application in this compound Research Potential Insights
In Situ Raman SpectroscopyReal-time monitoring of mechanochemical or solution-phase synthesis. researchgate.netReaction kinetics, intermediate identification, polymorphic transformations.
2D VT NMR SpectroscopyElucidation of catalyst-substrate interactions and molecular fluxionality. tennessee.eduMechanistic details, conformational analysis, dynamic equilibria.
LC/MSProduct identification and purity assessment in complex reaction mixtures. nih.govStructural confirmation, byproduct analysis, reaction pathway elucidation.

Integration of Artificial Intelligence and Machine Learning in Synthesis Design and Prediction

The intersection of chemistry and artificial intelligence (AI) is creating a paradigm shift in how chemical research is conducted. acs.org AI and machine learning (ML) are set to accelerate the discovery and development of synthetic routes and novel derivatives of this compound.

Key areas for integration are:

Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis tools can analyze the structure of this compound and propose viable synthetic pathways by drawing on vast databases of chemical reactions. nih.goviscientific.org This can help chemists identify more efficient or novel routes that might be overlooked in a traditional analysis. nih.gov

Reaction Outcome Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the products, yields, and optimal conditions for new transformations. researchgate.netcam.ac.uk This predictive power can be harnessed to screen potential reactions for functionalizing this compound, saving significant time and resources in the lab. cam.ac.uk

Property Prediction: AI can also be used to predict the physicochemical and biological properties of hypothetical derivatives of this compound. This allows for the in silico design of molecules with desired characteristics before committing to their synthesis, streamlining the discovery process for new materials or therapeutic agents.

The synergy between automated high-throughput experimentation and machine learning will enable the rapid generation and analysis of large datasets, creating a "chemical reactome" that can guide future synthetic efforts with unprecedented accuracy. cam.ac.uk

Q & A

Q. How does the dihydroquinoline ring system influence electronic properties compared to fully aromatic quinolines?

  • Methodological Answer :
  • Cyclic Voltammetry : Compare redox potentials to assess electron-donating effects of the saturated ring .
  • NMR Chemical Shifts : Reduced aromaticity in dihydro derivatives downfield-shifts protons adjacent to the saturated bond .
  • Computational Analysis : HOMO-LUMO gaps (via Gaussian) predict reactivity differences (e.g., higher nucleophilicity in dihydro forms) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.